molecular formula C23H31NO3 B1199984 Ethpenal CAS No. 3626-03-7

Ethpenal

Cat. No.: B1199984
CAS No.: 3626-03-7
M. Wt: 369.5 g/mol
InChI Key: RWRUUZFOYYRACJ-UHFFFAOYSA-N
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Description

Ethpenal (IUPAC name: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal; CAS: 458-36-6) is a phenylpropanoid compound structurally characterized by a cinnamaldehyde backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions of the aromatic ring, respectively. This α,β-unsaturated aldehyde exhibits notable antioxidant and anti-inflammatory properties, attributed to its electron-rich phenolic structure and conjugated double bond system. This compound’s molecular weight is 178.18 g/mol, with a logP (octanol-water partition coefficient) of 1.82, indicating moderate lipophilicity. It is sparingly soluble in water (0.12 g/L at 25°C) but highly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Properties

CAS No.

3626-03-7

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

3-(diethylamino)propyl 2-ethoxy-2,2-diphenylacetate

InChI

InChI=1S/C23H31NO3/c1-4-24(5-2)18-13-19-26-22(25)23(27-6-3,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3

InChI Key

RWRUUZFOYYRACJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Canonical SMILES

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Other CAS No.

3626-03-7

Synonyms

3-diethylaminopropyl-o-ethylbenzilate
ethpenal
etpenal
etpenal-14
etpenal-3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Water Solubility (g/L)
This compound 178.18 82–84 1.82 0.12
Vanillin 152.15 81–83 1.21 10.3
Cinnamaldehyde 132.16 -7.5 1.90 0.06
Ferulaldehyde 178.18 78–80 1.84 0.10

Data compiled from PubChem and experimental studies

Pharmacokinetic and Pharmacodynamic Comparisons

Absorption and Bioavailability

This compound demonstrates moderate oral bioavailability (45–50%) in rodent models due to its partial degradation in the gastrointestinal tract. In contrast, vanillin exhibits higher bioavailability (70–75%) owing to its smaller molecular size and absence of the reactive α,β-unsaturated moiety . Cinnamaldehyde, however, shows poor systemic absorption (<20%) due to rapid hepatic first-pass metabolism .

Metabolic Pathways

This compound undergoes phase I metabolism via aldehyde dehydrogenase (ALDH) to form 4-hydroxy-3-methoxycinnamic acid, followed by phase II glucuronidation. Vanillin is primarily metabolized to vanillic acid, while cinnamaldehyde is oxidized to cinnamic acid, both via ALDH-dependent pathways. Ferulaldehyde shares this compound’s metabolic route but exhibits slower glucuronidation kinetics .

Table 2: Key Pharmacokinetic Parameters

Compound Half-life (h) Protein Binding (%) Major Metabolite
This compound 2.5–3.0 85–90 Glucuronidated acid
Vanillin 1.2–1.5 60–65 Vanillic acid
Cinnamaldehyde 0.8–1.0 75–80 Cinnamic acid
Ferulaldehyde 3.5–4.0 88–92 Glucuronidated acid

Data derived from in vivo rodent studies and human liver microsome assays

Bioactivity and Therapeutic Potential

This compound’s α,β-unsaturated aldehyde group enables Michael addition reactions with cellular thiols (e.g., glutathione), contributing to its antioxidant activity (IC₅₀: 12.3 µM in DPPH assay) . Vanillin, lacking this moiety, shows weaker radical scavenging (IC₅₀: 45.7 µM). Cinnamaldehyde exhibits pro-oxidant effects at high concentrations (>50 µM) due to thiol depletion .

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